Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)

Methyl 4-bromo-1H-pyrrole-2-carboxylate structure
934-05-4 structure
Product Name:Methyl 4-bromo-1H-pyrrole-2-carboxylate
N.o CAS:934-05-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD00832855
CID:40322
PubChem ID:253662060
Update Time:2024-10-26

Methyl 4-bromo-1H-pyrrole-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 4-bromo-1H-pyrrole-2-carboxylate
    • METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
    • RARECHEM AL BF 1264
    • 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
    • 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
    • 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
    • 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
    • 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
    • Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
    • 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
    • METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
    • PubChem13045
    • KSC497G1P
    • 4-bromo-2-methoxycarbonylpyrrole
    • EBD11642
    • WT1337
    • RW3846
    • Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
    • Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
    • HY-W007392
    • Z99028679
    • PB29127
    • EN300-35882
    • DTXSID70377039
    • AM20120349
    • 1Y-0815
    • MFCD00832855
    • ZXFCRVGOHJHZNF-UHFFFAOYSA-N
    • M2583
    • SCHEMBL519390
    • SY007031
    • AKOS005070081
    • CL2807
    • methyl-4-bromo-pyrrole-2-carboxylate
    • FT-0602246
    • J-522315
    • CS-W007392
    • 934-05-4
    • DB-007677
    • STL554985
    • BBL101189
    • DTXCID30328067
    • MDL: MFCD00832855
    • Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
    • Chave InChI: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
    • SMILES: BrC1=CNC(C(=O)OC)=C1

Propriedades Computadas

  • Massa Exacta: 202.95800
  • Massa monoisotópica: 202.958
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 140
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 42.1
  • XLogP3: 1.6

Propriedades Experimentais

  • Cor/Forma: Light-red to Brown Solid
  • Densidade: 1.674
  • Ponto de Fusão: 101.0 to 105.0 deg-C
  • Ponto de ebulição: 290.5°C at 760 mmHg
  • Ponto de Flash: 129.5℃
  • Índice de Refracção: 1.573
  • PSA: 42.09000
  • LogP: 1.56380
  • λmax: 271(MeOH)(lit.)

Methyl 4-bromo-1H-pyrrole-2-carboxylate Informações de segurança

Methyl 4-bromo-1H-pyrrole-2-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Método de produção 1

Condições de reacção
1.1 Solvents: Methanol ;  rt; 1 h, rt
Referência
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Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referência
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Desplat, Vanessa; Moreau, Stephane; Gay, Aurore; Fabre, Solene Belisle; Thiolat, Denis; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215

Método de produção 3

Condições de reacção
1.1 Solvents: Methanol ;  1 h, rt
Referência
Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors
Li, Cui-juan; Le, Zhi-ping; Zhao, Chuan-sheng, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202

Método de produção 4

Condições de reacção
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Método de produção 5

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Referência
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Método de produção 6

Condições de reacção
1.1 Solvents: Methanol ;  rt; 10 min, rt
Referência
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Método de produção 7

Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  0 °C
Referência
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Meyers, Kenneth M.; Mendez-Andino, Jose; Colson, Anny-Odile; Hu, X. Eric; Wos, John A.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(3), 657-661

Método de produção 8

Condições de reacção
1.1 Reagents: Bromine
Referência
Synthesis and reactions of 3,3'-dibromodihydrodipyrrins
Kitamura, Chitoshi; Yamashita, Yoshiro, Journal of the Chemical Society, 1997, (10), 1443-1447

Método de produção 9

Condições de reacção
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Método de produção 10

Condições de reacção
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Wischang, Diana; Hartung, Jens, Tetrahedron, 2011, 67(22), 4048-4054

Método de produção 11

Condições de reacção
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Método de produção 12

Condições de reacção
1.1 Solvents: Methanol ;  1 h, 0 °C
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Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Bromine Solvents: Dimethylformamide
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Karousis, Nikolaos; Koriatopoulou, Konstantina; Varvounis, George, ARKIVOC (Gainesville, 2008, (2), 124-133

Método de produção 14

Condições de reacção
1.1 Solvents: Methanol ;  rt; 10 min, rt
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Método de produção 15

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Método de produção 18

Condições de reacção
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Método de produção 19

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Método de produção 20

Condições de reacção
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Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials

Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 4-bromo-1H-pyrrole-2-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
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(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate
Número da Ordem:A11003
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:28
Preço ($):592.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:934-05-4)4-溴-1H-吡咯-2-羧酸甲酯
Número da Ordem:LE26837631
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:59
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate
A11003
Pureza:99%
Quantidade:500g
Preço ($):592.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934-05-4)4-溴-1H-吡咯-2-羧酸甲酯
LE26837631
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
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